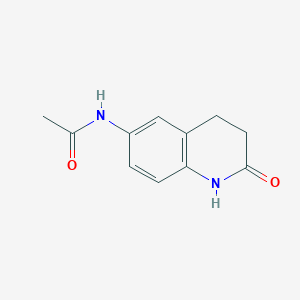

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Übersicht

Beschreibung

“N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” is a chemical compound with the molecular formula C11H12N2O2 . It is a derivative of tetrahydroquinoline, a class of compounds that have garnered attention in the scientific community due to their diverse biological activities against various pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of tetrahydroquinoline derivatives is a topic of interest in medicinal chemistry. A common method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H12N2O5S/c14-10-4-1-7-5-8 (2-3-9 (7)13-10)19 (17,18)12-6-11 (15)16/h2-3,5,12H,1,4,6H2, (H,13,14) (H,15,16) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 204.23, a density of 1.261±0.06 g/cm3 (Predicted), a melting point of 272 °C, and a boiling point of 481.2±45.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

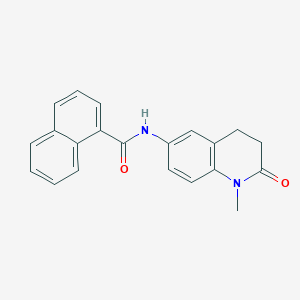

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide and its derivatives have been explored for their antiproliferative activities. A study found that a derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, exhibited significant activity against human cancer cell lines, particularly against nasopharyngeal carcinoma cells, without detectable cytotoxicity against peripheral blood mononuclear cells (PBMCs) (I‐Li Chen et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds like OPC-21268, which includes N-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl) acetamide, has been studied. This research helps in understanding the structural aspects of such molecules, which can be crucial for designing drugs with specific properties (M. Kido et al., 1994).

Analgesic and Anti-inflammatory Activities

Research has also been conducted on the design and synthesis of quinazolinyl acetamides, including derivatives of this compound, for their potential analgesic and anti-inflammatory activities. These studies are crucial in the development of new therapeutic agents (V. Alagarsamy et al., 2015).

Antifungal Agents

In another application, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as promising antifungal agents. This research points towards the potential of this compound derivatives in treating fungal infections (D. Bardiot et al., 2015).

Synthesis for Kinase Inhibitors

This compound is also a key intermediate in the synthesis of selective epidermal growth factor receptor (EGFR) kinase inhibitors. This is crucial for the development of targeted therapies in cancer treatment (Xiangrui Jiang et al., 2011).

Antitumor Activity

Novel 3-benzyl-4(3H)quinazolinone analogs, incorporating the this compound structure, have been synthesized and shown to have significant in vitro antitumor activity. Such studies contribute to the discovery of new chemotherapeutic agents (Ibrahim A. Al-Suwaidan et al., 2016).

Photodegradation Studies

The compound has been involved in studies related to the photodegradation of acetochlor in water, helping to understand environmental degradation processes (H. Zheng & C. Ye, 2003).

Anti-tubercular Agents

Hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus, related to this compound, have been synthesized and found to have good antituberculosis activity, indicating potential in treating this infectious disease (Mustapha Mandewale et al., 2016).

Vibrational Spectroscopy and Molecular Docking

Studies have been conducted on the vibrational spectroscopy and molecular docking of certain derivatives, providing insights into the molecular properties and potential interactions with biological targets (A. El-Azab et al., 2016).

Zukünftige Richtungen

The future directions for the study of “N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide” and its derivatives could involve further exploration of their biological activities and potential applications in treating various diseases. Additionally, the development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .

Wirkmechanismus

Target of Action

N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as Acetamide, N-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-, is an impurity of Cilostazol . It primarily targets phosphodiesterase III A (PDE3A) . PDE3A is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

This compound acts as a potent inhibitor of PDE3A and an inhibitor of adenosine uptake . By inhibiting PDE3A, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations . This can result in various cellular responses, including vasodilation and inhibition of platelet aggregation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclic nucleotide signaling pathway . By inhibiting PDE3A, it increases the levels of cyclic nucleotides, which are key secondary messengers in many biological processes . This can lead to downstream effects such as vasodilation and inhibition of platelet aggregation .

Pharmacokinetics

As an impurity of cilostazol, it may share similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of this compound’s action include vasodilation and inhibition of platelet aggregation . These effects are due to the increased intracellular concentrations of cyclic nucleotides resulting from PDE3A inhibition .

Eigenschaften

IUPAC Name |

N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(14)12-9-3-4-10-8(6-9)2-5-11(15)13-10/h3-4,6H,2,5H2,1H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRYCONGJFDICL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101228842 | |

| Record name | N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22246-14-6 | |

| Record name | N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22246-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,2,3,4-Tetrahydro-2-oxo-6-quinolinyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101228842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(4-ethoxyphenyl)-N-[2-(furan-3-yl)ethyl]ethanediamide](/img/structure/B6505699.png)

![3-[2-(furan-3-yl)ethyl]-1-(3-methylphenyl)urea](/img/structure/B6505710.png)

![2-{[1-(3,4-difluorobenzoyl)piperidin-4-yl]oxy}pyridine](/img/structure/B6505714.png)

![N-benzyl-2-{[5-(hydroxymethyl)-1-[(methylcarbamoyl)methyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6505728.png)

![3,3-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)butan-1-one](/img/structure/B6505732.png)

![2-(4-chlorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6505734.png)

![2-(2-fluorophenoxy)-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6505736.png)

![1-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B6505747.png)

![N-methyl-N-[2-oxo-2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B6505760.png)

![1-methyl-4-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B6505763.png)

![2-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide](/img/structure/B6505765.png)

![N-{9-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}furan-2-carboxamide](/img/structure/B6505790.png)

![6-{[1-(2-methoxyacetyl)piperidin-4-yl]oxy}pyridine-3-carbonitrile](/img/structure/B6505800.png)